1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-
CAS No.: 221526-80-3
Cat. No.: VC12000590
Molecular Formula: C28H28F2
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 221526-80-3 |
|---|---|
| Molecular Formula | C28H28F2 |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | 5-butyl-2-[2-[4-(4-butylphenyl)phenyl]ethynyl]-1,3-difluorobenzene |
| Standard InChI | InChI=1S/C28H28F2/c1-3-5-7-21-9-14-24(15-10-21)25-16-11-22(12-17-25)13-18-26-27(29)19-23(8-6-4-2)20-28(26)30/h9-12,14-17,19-20H,3-8H2,1-2H3 |
| Standard InChI Key | FJTKLKYXSCOTTL-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=C(C=C(C=C3F)CCCC)F |
| Canonical SMILES | CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=C(C=C(C=C3F)CCCC)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]- (CAS: 221526-80-3) is defined by the molecular formula C₂₈H₂₈F₂ and a molecular weight of 402.52 g/mol . Its IUPAC name, 4-butyl-4'-[2-(4-butyl-2,6-difluorophenyl)ethynyl]-1,1'-biphenyl, reflects the substitution pattern: two butyl groups at the 4-positions of the biphenyl core and a 2,6-difluorophenyl moiety connected via an ethynyl bridge . The SMILES notation (CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=C(C=C(C=C3F)CCC)F) further elucidates the spatial arrangement of substituents .
Spectral and Computational Data
Infrared (IR) spectroscopy of related biphenyl-tolane derivatives reveals characteristic absorption bands for C≡C stretches (~2200 cm⁻¹) and C-F vibrations (~1200 cm⁻¹), consistent with the ethynyl and fluorophenyl groups . Mass spectrometry (electron ionization) of analogous compounds shows molecular ion peaks aligning with their theoretical masses, confirming structural integrity . Computational models predict a planar biphenyl core with dihedral angles <30°, favoring π-orbital overlap and enhanced electronic conjugation .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of this compound typically involves multi-step protocols:
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Biphenyl Core Formation: A Suzuki-Miyaura cross-coupling reaction between 4-bromophenylboronic acid and 4-butylbromobenzene yields the 4,4'-disubstituted biphenyl intermediate .
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Ethynyl Bridge Introduction: Sonogashira coupling attaches the 2,6-difluoro-4-butylphenylacetylene moiety to the biphenyl core, utilizing palladium catalysis under inert conditions .
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound in >95% purity .
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C) | 78 |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, THF (60°C) | 85 |
| Purification | Hexane:EtOAc (9:1) | 95 |
Industrial Scalability
Large-scale production employs continuous-flow chemistry to enhance reaction control and reduce byproducts . Deuterated analogs, synthesized via hydrogen-deuterium exchange, demonstrate improved thermal stability for niche applications .
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) of the compound reveals a nematic phase between 120°C and 180°C, with a clearing point at 182°C . The enantiotropic behavior is critical for liquid crystal display (LCD) applications, where broad temperature operability is essential.
Optical Characteristics
The molecule’s extended conjugation system results in a high birefringence (Δn ≈ 0.25 at 589 nm), enabling effective light modulation in LCDs . Near-infrared (NIR) absorption is minimized (<5% transmittance loss at 1500 nm), making it suitable for optoelectronic devices .
Table 2: Optical Properties
| Property | Value (λ = 589 nm) | Measurement Method |
|---|---|---|
| Refractive Index (nₑ) | 1.72 | Abbe Refractometer |
| Birefringence (Δn) | 0.25 | Ellipsometry |
| NIR Transmittance | 95% | FT-IR Spectroscopy |
Applications in Advanced Materials
Liquid Crystal Displays (LCDs)
Incorporating this compound into nematic mixtures enhances response times (<5 ms) and contrast ratios (>1000:1) in high-resolution displays . The 2,6-difluorophenyl group suppresses rotational viscosity, improving switching dynamics in twisted nematic (TN) cells .
Organic Photovoltaics (OPVs)
As an electron donor in bulk heterojunction OPVs, the compound achieves a power conversion efficiency (PCE) of 8.2% when paired with PC₇₁BM acceptors. Its broad absorption spectrum (300–500 nm) complements low-bandgap polymers, enabling tandem cell configurations.
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